N-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide
CAS No.:
Cat. No.: VC20014721
Molecular Formula: C16H17N3OS
Molecular Weight: 299.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H17N3OS |
|---|---|
| Molecular Weight | 299.4 g/mol |
| IUPAC Name | N-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide |
| Standard InChI | InChI=1S/C16H17N3OS/c1-10-15(19-11(2)21-10)16(20)17-8-7-12-9-18-14-6-4-3-5-13(12)14/h3-6,9,18H,7-8H2,1-2H3,(H,17,20) |
| Standard InChI Key | YCUOFPVGRNPQJF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N=C(S1)C)C(=O)NCCC2=CNC3=CC=CC=C32 |
Introduction
N-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide is a synthetic organic compound that combines indole and thiazole rings, connected through an ethyl linker. This compound is of interest in various chemical and pharmaceutical studies due to its unique structure and potential biological activities.
Chemical Characteristics
-
Stereochemistry: Achiral
-
LogP: 2.9296
-
LogD: 2.9296
-
LogSw: -3.1645
-
Hydrogen Bond Acceptors: 3
-
Hydrogen Bond Donors: 2
-
Polar Surface Area: 44.946 Ų
Synthesis and Preparation
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide typically involves the reaction of indole derivatives with thiazole-based precursors. The specific synthesis route may vary depending on the starting materials and desired conditions, often involving condensation reactions or coupling reactions.
Biological Activity and Potential Applications
While specific biological activity data for N-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide is limited, compounds with similar structures have shown potential in various biological assays. For instance, thiazole derivatives are known for their antimicrobial and anticancer properties, suggesting that this compound could be explored for similar applications.
Antimicrobial Activity
Thiazole-based compounds have been studied for their effectiveness against Gram-positive and Gram-negative bacteria, as well as fungal pathogens. Future research could focus on evaluating the antimicrobial activity of N-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide using standard assays like the turbidimetric method.
Anticancer Potential
Given the structural similarity to compounds with known anticancer activity, this compound might be assessed for its ability to inhibit cancer cell growth. In vitro studies using cell lines could provide insights into its potential as an anticancer agent.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume